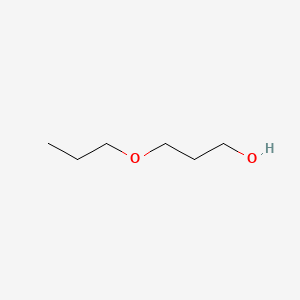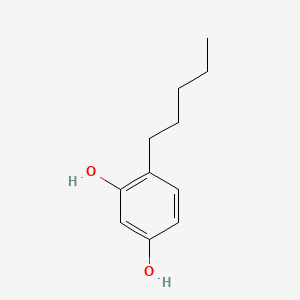
Cloruro de 2-antraquinona sulfonilo
Descripción general
Descripción
2-Anthraquinonesulfonyl chloride: is an organic compound with the molecular formula C14H7ClO4S . It is a derivative of anthraquinone, which is a well-known aromatic organic compound. This compound is primarily used as a reagent in organic synthesis, particularly for the derivatization of phenols and amines .
Aplicaciones Científicas De Investigación
2-Anthraquinonesulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Anthraquinones, including 2-Anthraquinonesulfonyl chloride, are known to target essential cellular proteins . They form the core of various anticancer agents . The primary targets of anthraquinones include key proteins such as kinases, topoisomerases, telomerases, matrix metalloproteinases, and G-quadruplexes involved in the viability of cancer cells .
Mode of Action
Studies on similar compounds, such as cationic anthraquinone analogs (caas), reveal that these compounds trigger apoptosis by generating extensive reactive oxygen species (ros) . The generation of extensive ROS causes oxidative stress, decrease in mitochondrial membrane potential, depletion of glutathione (GSH), and release of caspase-3, which ultimately kills cancer cells by programmed apoptosis .
Biochemical Pathways
Anthraquinones are synthesized in plants through two major biosynthetic pathways: the shikimate or chorismate pathway and the polyketide pathway . In the shikimate pathway, anthraquinone with one hydroxylated ring is formed, whereas, in the polyketide pathway, the octaketide chain forms hydroxylated anthraquinones .
Pharmacokinetics
Anthraquinones are generally absorbed mainly in the intestines . The duration of action of a typical oral dose of anthraquinones is around 1 hour, while higher doses may be effective for up to 6 hours .
Result of Action
The result of action of 2-Anthraquinonesulfonyl chloride is primarily the induction of apoptosis in cancer cells . This is achieved through the generation of reactive oxygen species, causing oxidative stress, decrease in mitochondrial membrane potential, depletion of glutathione, and release of caspase-3 .
Action Environment
The action environment can significantly influence the efficacy and stability of 2-Anthraquinonesulfonyl chloride. For instance, high quinone and low oxygen concentrations favor the production of monohydroxy-anthraquinone sulfonates, while low quinone and high oxygen concentrations result in preferential formation of dihydroxylated derivatives of the quinone .
Análisis Bioquímico
Biochemical Properties
2-Anthraquinonesulfonyl chloride, like other anthraquinones, is known to interact with various biomolecules. Anthraquinones are known to inhibit cancer progression by targeting essential cellular proteins
Cellular Effects
Anthraquinones have been reported to have effects on various types of cells and cellular processes. They have been found to have anti-inflammatory, anti-oxidation, antibacterial, antiviral, anti-osteoporosis, and anti-tumor effects
Molecular Mechanism
The molecular mechanism of action of 2-Anthraquinonesulfonyl chloride is not well-understood. It is known that anthraquinones generally exert their effects at the molecular level through interactions with biomolecules. For instance, they can inhibit cancer progression by targeting essential cellular proteins
Metabolic Pathways
Anthraquinones are known to be involved in various metabolic pathways. For instance, it is reported that two major biosynthetic pathways occur in plants for anthraquinone biosynthesis: the shikimate or chorismate and the polyketide pathway
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Anthraquinonesulfonyl chloride can be synthesized through the sulfonation of anthraquinone followed by chlorination. The process typically involves the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce a sulfonic acid group, forming anthraquinone-2-sulfonic acid.
Industrial Production Methods: Industrial production of 2-anthraquinonesulfonyl chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2-Anthraquinonesulfonyl chloride undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines (R-NH2), alcohols (R-OH), and thiols (R-SH) are used under mild to moderate conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Comparación Con Compuestos Similares
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the reactive sulfonyl chloride group.
Emodin: A natural anthraquinone derivative with different functional groups and biological activities.
Rhein: Another anthraquinone derivative with anti-inflammatory and anticancer properties.
Uniqueness: 2-Anthraquinonesulfonyl chloride is unique due to its reactive sulfonyl chloride group, which makes it a versatile reagent for derivatization and modification of various compounds. This reactivity distinguishes it from other anthraquinone derivatives that lack such functional groups .
Propiedades
IUPAC Name |
9,10-dioxoanthracene-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClO4S/c15-20(18,19)8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFCHANCMRCOQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277890 | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2381-23-9 | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2381-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002381239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Anthraquinonesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















